molecular formula C13H17N3S B1492737 1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098104-77-7

1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No. B1492737
CAS RN: 2098104-77-7
M. Wt: 247.36 g/mol
InChI Key: XXDUIDRVHMTQPU-UHFFFAOYSA-N
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Description

1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, more commonly referred to as CPMT, is a synthetic organic compound that has been studied for its potential use in various scientific research applications. CPMT is a member of the pyrazole family and is composed of a fused ring system of three nitrogen atoms and two sulfur atoms. It is a relatively new compound that has been synthesized for the first time in 2018, and has since been extensively studied for its potential applications in a variety of scientific fields.

Scientific Research Applications

Antipsychotic Potential

Compounds within this chemical family, particularly those with modifications on the pyrazole and thiophene rings, have shown promise as potential antipsychotic agents. A study highlighted a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols demonstrating antipsychotic-like profiles without interacting with dopamine receptors, suggesting a novel action mechanism for antipsychotic therapy (Wise et al., 1987).

Antitumor Activities

Several derivatives have been synthesized to target various cancer cell lines. For instance, compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showed significant antiproliferative activity against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines, demonstrating the antitumor potential of these heterocyclic compounds (Shams et al., 2010).

Antimicrobial and Antioxidant Properties

The synthesis of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed promising anti-tumor activities against hepatocellular carcinoma cell lines and some compounds also exhibited antimicrobial activities (Gomha et al., 2016). Another research involving chitosan Schiff bases based on heterocyclic moieties indicated potential for antimicrobial applications (Hamed et al., 2020).

Antidepressant Effects

Pyrazoline derivatives, especially those incorporating thiophene, have been evaluated for their antidepressant activity, showing potential as new therapeutic agents for depression (Mathew et al., 2014).

Synthesis and Characterization

The compounds also serve as key intermediates in synthesizing a variety of heterocyclic compounds. Studies have detailed regioselective synthesis techniques for creating pyrazole derivatives and other complex molecules, demonstrating the versatility of these compounds in organic synthesis (Alizadeh et al., 2015).

properties

IUPAC Name

1-[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-14-7-12-6-13(11-4-5-17-9-11)15-16(12)8-10-2-3-10/h4-6,9-10,14H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDUIDRVHMTQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1CC2CC2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 2
1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 3
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1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 4
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1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 5
1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

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